N-(4-benzylpiperazin-1-yl)-1-(4-methylphenyl)methanimine
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Overview
Description
N-(4-benzylpiperazin-1-yl)-1-(4-methylphenyl)methanimine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzylpiperazin-1-yl)-1-(4-methylphenyl)methanimine typically involves the reaction of 4-methylbenzaldehyde with 4-benzylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzylpiperazin-1-yl)-1-(4-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-benzylpiperazin-1-yl)-1-(4-methylphenyl)methanimine involves its interaction with specific molecular targets and pathways. This may include binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- N-(4-benzylpiperazin-1-yl)-1-phenylmethanimine
- N-(4-benzylpiperazin-1-yl)-1-(4-chlorophenyl)methanimine
- N-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)methanimine
Uniqueness
N-(4-benzylpiperazin-1-yl)-1-(4-methylphenyl)methanimine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 4-methyl group may enhance its lipophilicity and affect its interaction with biological targets.
Properties
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(4-methylphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-17-7-9-18(10-8-17)15-20-22-13-11-21(12-14-22)16-19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLFBOJFVSJZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973496 |
Source
|
Record name | N-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5790-58-9 |
Source
|
Record name | N-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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